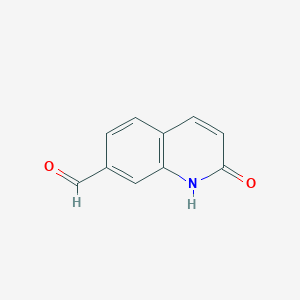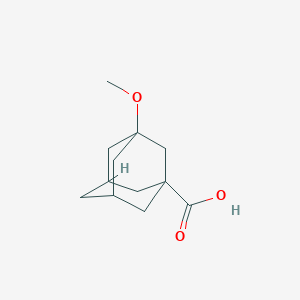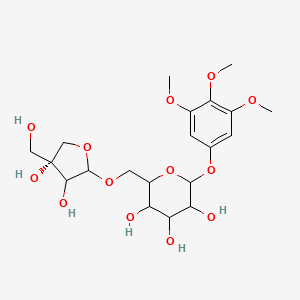
3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside: This compound is characterized by its complex structure, which includes a trimethoxyphenyl group and a disaccharide moiety composed of apiofuranosyl and glucopyranosyl units . It is known for its various biological activities, including anti-inflammatory, antibacterial, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside typically involves the glycosylation of 3,4,5-trimethoxyphenol with a suitable glycosyl donor . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond . The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound can involve the extraction and purification from natural sources, such as plants in the Fabaceae family . The extraction process typically includes grinding the plant material, followed by solvent extraction and chromatographic purification to isolate the desired compound . Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using industrial reactors and continuous flow systems .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential therapeutic effects . It has shown promise in inhibiting the growth of cancer cells, reducing inflammation, and combating bacterial infections .
Medicine: In medicine, this compound is being investigated for its potential as a drug candidate . Its anti-inflammatory and antitumor properties make it a candidate for the development of new treatments for diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals . Its unique structure and biological activities make it a valuable starting material for the synthesis of bioactive compounds .
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside involves its interaction with various molecular targets . The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the inhibition of cell growth and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxyphenyl 6-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranoside: This compound has a similar structure but includes a trihydroxybenzoyl group instead of the apiofuranosyl unit.
3,4,5-Trimethoxyphenyl 6-O-pentopyranosyl-beta-D-glucopyranoside: This compound features a pentopyranosyl group instead of the apiofuranosyl unit.
Uniqueness: 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside is unique due to its specific combination of the trimethoxyphenyl group and the disaccharide moiety . This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C20H30O13 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
2-[[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12?,13?,14?,15?,17?,18?,19?,20-/m1/s1 |
Clé InChI |
CKGKQISENBKOCA-JDPDQWFGSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C([C@](CO3)(CO)O)O)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



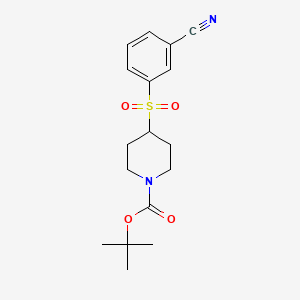
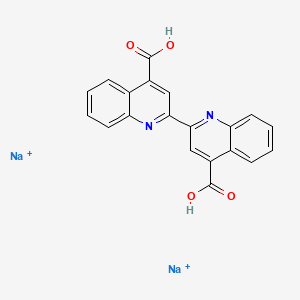
![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
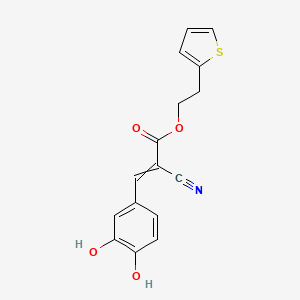
![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)

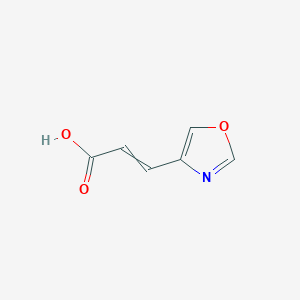
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)
